5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde
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Overview
Description
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is part of the oxazole family, which is known for its aromatic five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(3,4-Dimethylphenyl)oxazole-2-carboxylic acid.
Reduction: 5-(3,4-Dimethylphenyl)oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethylphenyl)oxazole-2-carboxylic acid
- 5-(3,4-Dimethylphenyl)oxazole-2-methanol
- 5-(3,4-Dimethylphenyl)oxazole-2-nitrile
Uniqueness
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities .
Biological Activity
5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H11NO, with a molecular weight of 175.21 g/mol. Its structure features an oxazole ring with an aldehyde functional group and a dimethyl-substituted phenyl group, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
- Aromatic Interactions : The oxazole ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. This is achieved through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
A549 (Lung Cancer) | 15.2 |
HeLa (Cervical Cancer) | 12.8 |
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In another investigation focusing on the compound's anticancer properties, it was found to significantly reduce cell viability in MCF-7 cells through caspase activation and modulation of the Bcl-2 family proteins . This study highlights the compound's potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)11-6-13-12(7-14)15-11/h3-7H,1-2H3 |
InChI Key |
BOLOCMNQMRDTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)C=O)C |
Origin of Product |
United States |
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